molecular formula C11H19NO2 B14202833 1-(Hydroxymethyl)-3-methylidene-5-pentylpyrrolidin-2-one CAS No. 838851-34-6

1-(Hydroxymethyl)-3-methylidene-5-pentylpyrrolidin-2-one

Cat. No.: B14202833
CAS No.: 838851-34-6
M. Wt: 197.27 g/mol
InChI Key: BFAIGMKFWQREKG-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-3-methylidene-5-pentylpyrrolidin-2-one is an organic compound that features a pyrrolidinone ring with hydroxymethyl and methylidene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxymethyl)-3-methylidene-5-pentylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the hydroxymethylation of a suitable precursor, such as an alkyl iodide, using formaldehyde as a C1 synthon . This process typically employs photocatalysis and a phosphine additive to facilitate the reaction. The reaction conditions often include the use of a halogen-atom transfer (XAT) mechanism to generate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxymethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly reagents and catalysts is emphasized to adhere to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-3-methylidene-5-pentylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, alcohols, and substituted pyrrolidinones.

Scientific Research Applications

1-(Hydroxymethyl)-3-methylidene-5-pentylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-3-methylidene-5-pentylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Hydroxymethyl)-3-methylidene-5-pentylpyrrolidin-2-one is unique due to its specific structural features, including the combination of hydroxymethyl and methylidene groups on a pyrrolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

838851-34-6

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

1-(hydroxymethyl)-3-methylidene-5-pentylpyrrolidin-2-one

InChI

InChI=1S/C11H19NO2/c1-3-4-5-6-10-7-9(2)11(14)12(10)8-13/h10,13H,2-8H2,1H3

InChI Key

BFAIGMKFWQREKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC(=C)C(=O)N1CO

Origin of Product

United States

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